Sekisanin

AKR1C3 aldo-keto reductase cancer target

Sekisanin (synonym: tazettine; CAS 507-79-9) is a tazettine-type Amaryllidaceae isoquinoline alkaloid with molecular formula C₁₈H₂₁NO₅ and molecular weight 331.36 g/mol. It is a naturally occurring compound isolated from numerous Amaryllidaceae genera including Narcissus, Lycoris, Galanthus, Hippeastrum, Habranthus, and Worsleya.

Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
CAS No. 507-79-9
Cat. No. B000033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSekisanin
CAS507-79-9
Synonyms8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indol-6a(3H)-ol, 4,4a,5,6-tetrahydro-3-methoxy-5-methyl-
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCN1CC2(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4CO2)OCO5)O
InChIInChI=1S/C18H21NO5/c1-19-9-18(20)17(4-3-12(21-2)6-16(17)19)13-7-15-14(22-10-23-15)5-11(13)8-24-18/h3-5,7,12,16,20H,6,8-10H2,1-2H3
InChIKeyYLWAQARRNQVEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

Structure & Identifiers


Interactive Chemical Structure Model





Sekisanin (Tazettine, CAS 507-79-9) Procurement Guide: Structural Identity, Alkaloid Class, and Research Utility


Sekisanin (synonym: tazettine; CAS 507-79-9) is a tazettine-type Amaryllidaceae isoquinoline alkaloid with molecular formula C₁₈H₂₁NO₅ and molecular weight 331.36 g/mol [1]. It is a naturally occurring compound isolated from numerous Amaryllidaceae genera including Narcissus, Lycoris, Galanthus, Hippeastrum, Habranthus, and Worsleya [2]. As a member of the tazettine structural subclass within the Amaryllidaceae alkaloid family, it shares a core [2]benzopyrano[3,4-c]indole skeleton but differs from the clinically used galanthamine in its ring architecture and substitution pattern, leading to a markedly distinct pharmacological fingerprint .

Why Sekisanin (Tazettine) Cannot Be Interchanged with Galanthamine, Haemanthamine, or Lycorine in Research and Industrial Workflows


Despite belonging to the same Amaryllidaceae alkaloid family, tazettine-type alkaloids exhibit pharmacological profiles that diverge sharply from lycorine-type, galanthamine-type, and haemanthamine-type congeners. Tazettine is an exceptionally weak acetylcholinesterase (AChE) inhibitor—approximately 370-fold less potent than galanthamine [1]—while simultaneously displaying unique inhibitory activity against AKR1C3 (aldo-keto reductase 1C3) that is absent in all other Amaryllidaceae alkaloids tested [2]. Its cytotoxicity profile is also diametrically opposite to lycorine: tazettine exhibits negligible mammalian cytotoxicity (CC₅₀ >100 μg/mL) , whereas lycorine is potently cytotoxic with IC₅₀ values in the submicromolar to low micromolar range [3]. Furthermore, tazettine is stereochemically and functionally distinct from its rearrangement product pretazettine, which possesses antileukemic activity absent in tazettine itself [4]. These multidimensional functional differences mean that substituting Sekisanin with another Amaryllidaceae alkaloid without verifying the specific target and assay context will produce qualitatively different experimental outcomes.

Sekisanin (Tazettine) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


AKR1C3 Inhibition: Tazettine Is the Only Active Amaryllidaceae Alkaloid Among a Diverse Library

In a screen of a diverse library of Amaryllidaceae alkaloids representing multiple structural types (lycorine-, haemanthamine-, galanthamine-, crinine-, and tazettine-type) against recombinant AKR1C3, only tazettine exhibited measurable inhibitory activity, with an IC₅₀ of 15.8 ± 1.2 μM [1]. All other alkaloids tested were inactive against this enzyme. This establishes tazettine as the sole AKR1C3-active chemotype within the Amaryllidaceae alkaloid family, making it irreplaceable for studies targeting AKR1C3-mediated pathways.

AKR1C3 aldo-keto reductase cancer target Amaryllidaceae alkaloid screening

Acetylcholinesterase Inhibition: Tazettine Is ~370-Fold Weaker Than Galanthamine and the Weakest Among Major Amaryllidaceae Structural Types

Elgorashi et al. (2004) evaluated 23 Amaryllidaceae alkaloids for AChE inhibitory activity. Tazettine exhibited an IC₅₀ of 705 μM, making it approximately 370-fold less potent than galanthamine (IC₅₀ = 1.9 μM) [1]. Tazettine was also substantially less active than lycorine-type alkaloids (e.g., 1-O-acetyllycorine IC₅₀ = 0.96 μM) and crinine-type alkaloids (e.g., crinine IC₅₀ = 461 μM). Among all structural types tested, tazettine-type alkaloids ranked as the weakest AChE inhibitors . This profound difference means that for any AChE-focused research application, tazettine serves as a negative control or a scaffold for synthetic derivatization rather than as an active inhibitor.

acetylcholinesterase AChE inhibition Alzheimer's disease alkaloid SAR

Nicotinic Acetylcholine Receptor (nAChR) Inhibition: Tazettine Is the Least Potent Among Three Amaryllidaceae Alkaloids Across All Subtypes Tested

Moraga-Nicolás et al. (2019) evaluated galanthamine, haemanthamine, and tazettine side-by-side against four human nAChR subtypes (α7, α3β4, (α4)₂(β2)₃, (α4)₃(β2)₂) expressed in Xenopus oocytes using two-electrode voltage clamping [1]. Tazettine consistently showed the weakest inhibitory potency across all receptor subtypes. For the therapeutically relevant α7 subtype, tazettine (IC₅₀ = 276 ± 39 μM) was 16-fold weaker than galanthamine (IC₅₀ = 17 ± 0.6 μM) and 2.8-fold weaker than haemanthamine (IC₅₀ = 97 ± 1.6 μM). The authors explicitly concluded: "Neither haemanthamine nor tazettine were more potent than galanthamine" [1].

nicotinic acetylcholine receptor nAChR α7 nAChR Xenopus oocyte electrophysiology

Tazettine vs. Pretazettine: Stereochemical Rearrangement Inactivates Antileukemic Activity — Tazettine as a Stable Synthetic Precursor

Furusawa et al. (1976, 1980) demonstrated in comparative studies that tazettine (TZ) shows no significant antileukemic activity in Rauscher virus-infected mice, whereas its stereoisomer pretazettine (PTZ) produced remarkable prolongation of life span [1][2]. TZ was inhibitory to virus growth only at much higher doses than PTZ. Critically, tazettine can be chemically converted to pretazettine via a two-step process: conversion to 3-epitazettadiol followed by manganese dioxide oxidation to pretazettine, as described by the Pharmaceutical Society of Japan (1980) [3]. The stereochemical rearrangement from PTZ to TZ inactivates the biological activity; therefore, tazettine represents the thermodynamically more stable but biologically inert form, while pretazettine is the active antileukemic agent.

pretazettine antileukemic Rauscher leukemia stereochemical conversion prodrug precursor

Mammalian Cytotoxicity: Tazettine Is >100-Fold Selectively Less Cytotoxic Than Lycorine Across Cell Lines

Vendor characterization data consistently report that tazettine exhibits low cytotoxicity toward mammalian cell lines with a CC₅₀ exceeding 100 μg/mL (~302 μM) . In stark contrast, lycorine—another prominent Amaryllidaceae alkaloid—displays potent antiproliferative activity with IC₅₀ values of 0.73–1.42 μM against MCF-7, MDA-MB-231, and MDA-MB-468 breast cancer cell lines [1]. This represents a greater than 200-fold differential in cytotoxic potency between the two alkaloids. The low cytotoxicity of tazettine is consistent with its inactivity in the Rauscher leukemia model described by Furusawa et al. [2], while lycorine has been independently confirmed as one of the most potently cytotoxic Amaryllidaceae alkaloids across multiple cancer cell types [1].

cytotoxicity selectivity index lycorine comparator mammalian cell safety

Natural Abundance in Plant Sources: Tazettine Is a Readily Isolable Major Alkaloid — Up to 57.77% of Alkaloid Content

In Habranthus cardenasianus bulbs, tazettine constitutes 57.77% of the total alkaloid content as determined by GC-MS [1], making it the dominant alkaloid and enabling straightforward isolation at scale. This contrasts sharply with galanthamine, which constitutes only 0.28% (aerial parts) to 1.67% (bulbs) of alkaloid content in Galanthus reginae-olgae subsp. vernalis [2], or lycorine, which dominates the alkaloid fraction of G. reginae-olgae bulbs at 22.2% but co-occurs with other bioactive alkaloids. The high relative abundance of tazettine in specific species and tissues is further supported by its detection as the predominant alkaloid in alkaloid extracts of multiple genera including Narcissus and Habranthus [1][3]. Additionally, cut-induced bulb division (T1 propagation strategy) has been demonstrated as a sustainable method for biomass production of tazettine-rich H. cardenasianus [1].

natural abundance phytochemical sourcing GC-MS quantification biomass production

Sekisanin (Tazettine) Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


AKR1C3-Targeted Anticancer Drug Discovery Using Tazettine as the Sole Amaryllidaceae Lead Scaffold

For research programs targeting AKR1C3—an enzyme implicated in castration-resistant prostate cancer, breast cancer, and endometrial cancer—tazettine is the only naturally occurring Amaryllidaceae alkaloid with confirmed inhibitory activity (IC₅₀ = 15.8 ± 1.2 μM) [1]. No other alkaloid from this family (including lycorine, haemanthamine, or galanthamine) shows any activity against AKR1C3 [1]. Procurement of high-purity tazettine is essential for structure-activity relationship (SAR) studies, co-crystallography, and analogue development programs. The established synthetic route from tazettine to pretazettine [2] further expands its utility, as novel tazettine-derived analogues may retain or improve AKR1C3 affinity while acquiring additional anticancer properties from the pretazettine scaffold.

Semi-Synthetic Production of Pretazettine for Antileukemic Research Programs

Pretazettine is a validated antileukemic agent with demonstrated life-span prolongation in Rauscher leukemia models, but it is less stable and less abundant in natural sources than tazettine [3][4]. Tazettine can be converted to pretazettine via a well-characterized two-step protocol (conversion to 3-epitazettadiol followed by MnO₂ oxidation) [2]. Research groups engaged in antileukemic drug development should procure tazettine as the stable, storable synthetic precursor rather than attempting direct isolation of the less stable pretazettine. High-purity tazettine (HPLC ≥ 98%) is commercially available [5] and serves as the preferred starting material for this established transformation.

Non-Cytotoxic Amaryllidaceae Alkaloid Control for Cell-Based Mechanistic Studies

When designing experiments that require an Amaryllidaceae alkaloid as a structural control or reference compound—but where cytotoxicity would confound interpretation—tazettine is the appropriate choice. Its CC₅₀ exceeds 100 μg/mL (~302 μM) against mammalian cell lines , making it >200-fold less cytotoxic than lycorine (IC₅₀ values of 0.73–1.42 μM against breast cancer lines) [6]. This property is particularly valuable in studies where lycorine or haemanthamine would independently induce apoptosis or cell cycle arrest, complicating mechanistic interpretation of pathway-specific effects.

Large-Scale Phytochemical Extraction from Tazettine-Rich Plant Biomass

For industrial-scale natural product extraction programs, tazettine offers favorable sourcing economics. In Habranthus cardenasianus bulbs, tazettine constitutes 57.77% of the total alkaloid fraction [7], substantially exceeding the relative abundance of galanthamine in its typical source species (1.67% in G. reginae-olgae bulbs) [8]. The demonstrated T1 cut-induced bulb division propagation strategy provides a sustainable biomass production method [7]. Extractive enterprises should target H. cardenasianus or similarly tazettine-rich species (e.g., certain Narcissus and Hippeastrum taxa) rather than galanthamine-dominated species when the target compound is tazettine or its semi-synthetic derivatives.

Quote Request

Request a Quote for Sekisanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.